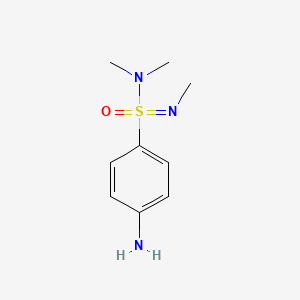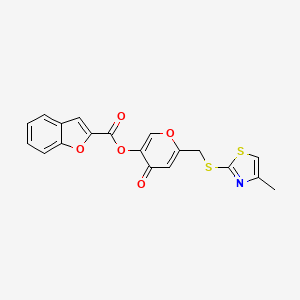![molecular formula C19H14N2 B2580172 3-Methyl-11,12-Dihydroindolo[2,3-a]carbazol CAS No. 206447-73-6](/img/structure/B2580172.png)
3-Methyl-11,12-Dihydroindolo[2,3-a]carbazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-11,12-dihydroindolo[2,3-a]carbazole is an organic compound belonging to the indolocarbazole family. This compound is characterized by its unique planar ring system, which combines indole and carbazole elements. It exhibits high thermal stability, good planarity, and excellent photophysical properties .
Wissenschaftliche Forschungsanwendungen
3-Methyl-11,12-dihydroindolo[2,3-a]carbazole has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is known that indolocarbazoles, a class of compounds to which 3-methyl-11,12-dihydroindolo[2,3-a]carbazole belongs, exhibit a wide range of biological activities . These compounds have been central to protein kinase drug discovery programs , suggesting that protein kinases could be potential targets.
Mode of Action
Indolocarbazoles are known to interact with their targets in a way that influences cell activation, proliferation, and apoptosis . It is plausible that 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole may exhibit similar interactions.
Biochemical Pathways
Given the potential interaction with protein kinases , it is likely that this compound could influence various signaling pathways within the cell.
Pharmacokinetics
The compound’s predicted density is 1359±006 g/cm3, and its predicted boiling point is 5748±300 °C . These properties could potentially influence its bioavailability.
Result of Action
Given the potential interaction with protein kinases , it is likely that this compound could influence various cellular processes, including cell activation, proliferation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole. For instance, the compound is stable under general conditions but may degrade under high temperatures and ultraviolet light exposure . It is also recommended to avoid dust formation and to ensure adequate ventilation when handling this compound .
Biochemische Analyse
Biochemical Properties
3-Methyl-11,12-dihydroindolo[2,3-a]carbazole plays a significant role in biochemical reactions . The electron-rich carbazole and indole units are contained in the plane donor, which helps to increase the electron-donating ability and hole-transporting ability
Molecular Mechanism
It is known that the compound has high thermal stability and excellent photophysical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole typically involves the reaction of indole with 1,2-dichlorobenzene to form 2,7-dichloroindole. This intermediate undergoes further reactions, including dechlorination, to yield the target compound . Another method involves the use of tri-tert-butyl phosphine and sodium t-butanolate in o-xylene at 160°C for 48 hours, followed by extraction and purification steps .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated analogs.
Vergleich Mit ähnlichen Verbindungen
- Indole [2,3-a]carbazole
- Indole [3,2-b]carbazole
- Indole [2,3-c]carbazole
- Indole [3,2-a]carbazole
- Indole [3,2-b]carbazole
Comparison: 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole stands out due to its unique methyl group at the 3-position, which enhances its electron-donating ability and photophysical properties. This makes it particularly useful in applications requiring high thermal stability and efficient electron transport .
Eigenschaften
IUPAC Name |
3-methyl-11,12-dihydroindolo[2,3-a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-11-6-9-17-15(10-11)14-8-7-13-12-4-2-3-5-16(12)20-18(13)19(14)21-17/h2-10,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBASFNQBVZBLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=CC4=C3NC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(3-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2580095.png)
![N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2580097.png)
![2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2580098.png)
![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2580099.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2580100.png)
![9-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one](/img/structure/B2580101.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2580102.png)
![(2-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2580103.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2580108.png)
![N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2580111.png)
